molecular formula C21H22ClN3O4 B11408792 3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11408792
M. Wt: 415.9 g/mol
InChI Key: GNFBQYOXMRRWLN-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core, a 1,2,5-oxadiazole ring, and dipropoxyphenyl substituents. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,5-oxadiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents such as hydrazine and carbon disulfide.

    Introduction of the dipropoxyphenyl group: This step can be achieved through nucleophilic substitution reactions, where the dipropoxyphenyl group is introduced onto the oxadiazole ring.

    Formation of the benzamide core: This involves the reaction of the intermediate compound with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and oxadiazole sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide

Uniqueness

3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H22ClN3O4/c1-3-10-27-17-9-8-14(13-18(17)28-11-4-2)19-20(25-29-24-19)23-21(26)15-6-5-7-16(22)12-15/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,23,25,26)

InChI Key

GNFBQYOXMRRWLN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)Cl)OCCC

Origin of Product

United States

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